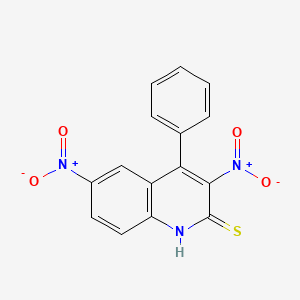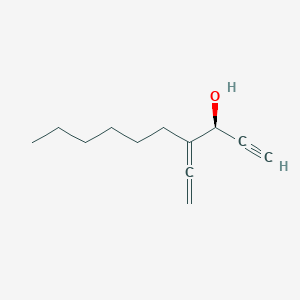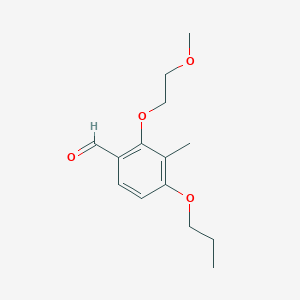![molecular formula C12H20N2O4 B14214819 3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) CAS No. 825638-72-0](/img/structure/B14214819.png)
3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an aminophenyl group and two propane-1,2-diol units
Vorbereitungsmethoden
The synthesis of 3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-nitrobenzene with propane-1,2-diol in the presence of a reducing agent to form the aminophenyl intermediate. This intermediate is then reacted with another molecule of propane-1,2-diol under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups onto the aromatic ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity. The diol units may also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) include:
Bis-tris propane: Known for its use as a ligand in coordination chemistry.
Tetraethylene glycol: Used as a solvent and in the synthesis of various chemical products.
3,3’-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol): A structurally similar compound with different functional groups, leading to variations in chemical reactivity and applications.
The uniqueness of 3,3’-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
825638-72-0 |
|---|---|
Molekularformel |
C12H20N2O4 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
3-[3-amino-N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol |
InChI |
InChI=1S/C12H20N2O4/c13-9-2-1-3-10(4-9)14(5-11(17)7-15)6-12(18)8-16/h1-4,11-12,15-18H,5-8,13H2 |
InChI-Schlüssel |
FHZQQVYCHREWTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N(CC(CO)O)CC(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

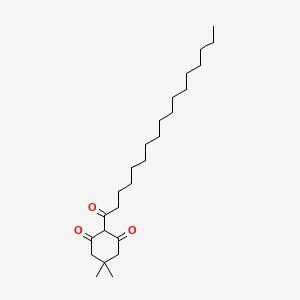
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
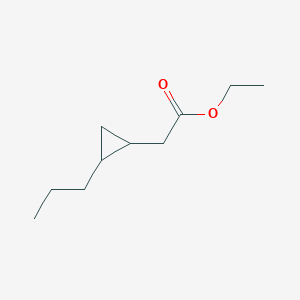
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
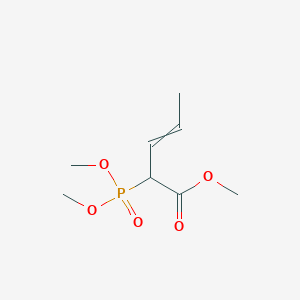
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
